molecular formula C9H10ClNO4 B1461209 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid CAS No. 1020947-39-0

3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid

Cat. No.: B1461209
CAS No.: 1020947-39-0
M. Wt: 231.63 g/mol
InChI Key: XKSKBOMICRYVJQ-UHFFFAOYSA-N
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Description

Historical Context of Pyridine Carboxylic Acid Derivatives in Organic Chemistry

The history of pyridine derivatives, including pyridine carboxylic acids, dates back to the mid-19th century. The earliest documented reference to pyridine is attributed to the Scottish scientist Thomas Anderson, who in 1849 examined the contents of oil obtained through high-temperature heating of animal bones. Anderson isolated a colorless liquid with an unpleasant odor, which he named pyridine, derived from the Greek word "pyr" meaning fire, due to its flammability.

The chemical structure of pyridine remained unknown for decades after its discovery. In 1869 and 1871, respectively, Wilhelm Körner and James Dewar independently proposed that the structure of pyridine is derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural hypothesis was later confirmed experimentally when pyridine was reduced to piperidine using sodium in ethanol.

The first significant synthesis of pyridine derivatives was reported in 1881 by Arthur Rudolf Hantzsch. The Hantzsch pyridine synthesis, as it became known, typically employs a 2:1:1 mixture of a beta-keto acid (often acetoacetate), an aldehyde (typically formaldehyde), and ammonia or its salt as the nitrogen donor. This methodology represented a breakthrough in heterocyclic chemistry and established a foundation for subsequent developments in pyridine chemistry.

A major advancement came in 1924 when Russian chemist Aleksei Chichibabin invented a more efficient pyridine synthesis reaction using inexpensive reagents, a method that continues to influence industrial production of pyridine compounds today. The development of more complex pyridine carboxylic acid derivatives, including halogenated and alkoxy-substituted variants like 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid, has been driven by the need for compounds with specific properties for applications in medicinal chemistry, materials science, and other fields.

Year Milestone Significance
1849 Isolation of pyridine by Thomas Anderson First documentation of pyridine as a distinct chemical entity
1869-1871 Structure determination by Körner and Dewar Established the structural relationship between pyridine and benzene
1876 First synthesis of pyridine by William Ramsay First synthesis of a heteroaromatic compound
1881 Hantzsch pyridine synthesis First major methodology for pyridine derivative synthesis
1924 Chichibabin pyridine synthesis More efficient industrial synthesis method
2010-2025 Development of specialized pyridine carboxylic acids Creation of compounds with tailored properties for specific applications

Structural Significance of Substituted Pyridine Carboxylates

Pyridine carboxylic acids exist in several isomeric forms, depending on the position of the carboxylic acid group on the pyridine ring. The three primary monocarboxylic acid isomers are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). These compounds share the same molecular formula but exhibit different chemical and biological properties due to the varying position of the carboxylic acid group.

The dicarboxylic acid derivatives of pyridine further expand this family of compounds, including:

  • Quinolinic acid (2,3-pyridinedicarboxylic acid)
  • Lutidinic acid (2,4-pyridinedicarboxylic acid)
  • Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
  • Dipicolinic acid (2,6-pyridinedicarboxylic acid)
  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Common name Systematic name CAS Number Molecular Weight (g/mol) Chemical Formula
Picolinic acid 2-pyridinecarboxylic acid 98-98-6 123.11 C6H5NO2
Nicotinic acid 3-pyridinecarboxylic acid 59-67-6 123.11 C6H5NO2
Isonicotinic acid 4-pyridinecarboxylic acid 55-22-1 123.11 C6H5NO2
Quinolinic acid 2,3-pyridinedicarboxylic acid 89-00-9 167.12 C7H5NO4
Lutidinic acid 2,4-pyridinedicarboxylic acid 499-80-9 167.12 C7H5NO4
Isocinchomeronic acid 2,5-pyridinedicarboxylic acid 100-26-5 167.12 C7H5NO4
Dipicolinic acid 2,6-pyridinedicarboxylic acid 499-83-2 167.12 C7H5NO4
Cinchomeronic acid 3,4-pyridinedicarboxylic acid 490-11-9 167.12 C7H5NO4
Dinicotinic acid 3,5-pyridinedicarboxylic acid 499-81-0 167.12 C7H5NO4

The position of the carboxylic acid group on the pyridine ring significantly influences the chemical properties and reactivity of these compounds. For example, 2-pyridinecarboxylic acid (picolinic acid) can form chelates with metal ions due to the proximity of the nitrogen atom and the carboxylic acid group, a property that has been exploited in various applications, including catalysis.

In this compound, the presence of specific substituents at defined positions creates a compound with unique properties. The chloro group at the 3-position, being electron-withdrawing, decreases the electron density of the pyridine ring, affecting its basicity and reactivity. The methoxyethoxy group at the 6-position, conversely, is electron-donating and increases electron density in certain regions of the molecule. This electronic distribution creates a polarized structure with distinct reactivity patterns.

The carboxylic acid group at the 2-position can participate in hydrogen bonding and coordination with metal ions, similar to picolinic acid. However, the presence of the chloro and methoxyethoxy substituents modifies these interactions, potentially enhancing selectivity for specific binding partners. These structural features collectively contribute to the compound's utility in organic synthesis, where it can serve as a versatile building block for more complex molecules.

Research Motivations for Halogenated Methoxyethoxypyridine Carboxylic Acids

The research interest in halogenated methoxyethoxypyridine carboxylic acids, particularly this compound, is driven by their potential applications in multiple scientific domains. These compounds represent an important class of functionalized heterocycles with diverse applications in pharmaceutical development, organic synthesis, and materials science.

In medicinal chemistry research, pyridine carboxylic acid derivatives have demonstrated promising enzyme inhibitory activities. Studies have shown that these compounds can effectively inhibit various enzymes including urease, synthase, tyrosinase, myeloperoxidase, acetylcholinesterase, cyclooxygenase-2, histone demethylase, calpain, and several kinases. The halogenated derivatives, in particular, have garnered attention for their enhanced binding affinity to specific biological targets, which is attributed to the electronic and steric effects of the halogen substituents.

The synthesis of this compound typically involves multiple steps, beginning with suitably substituted pyridine precursors. While specific synthetic routes for this exact compound are not extensively documented in the available literature, related compounds are typically prepared through a series of functional group transformations, including halogenation, alkoxylation, and carboxylation reactions.

Application Domain Specific Research Areas Potential Applications
Pharmaceutical Research Enzyme inhibition studies Development of therapeutic agents for inflammatory and infectious diseases
Organic Synthesis Building blocks for complex molecules Synthesis of bioactive compounds and natural product analogues
Materials Science Development of specialty polymers Creation of materials with enhanced thermal and mechanical properties
Catalysis Research Metal complex formation Design of novel catalysts for organic transformations
Agricultural Chemistry Herbicide and pesticide development Crop protection agents with selective activity

Current research trends indicate a growing interest in pyridine carboxylic acid derivatives with multiple functional groups, such as this compound, due to their versatility in further chemical transformations. The chloro group can participate in various cross-coupling reactions, including Suzuki, Negishi, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at that position. The methoxyethoxy group provides a point for potential deprotection and further functionalization, while the carboxylic acid group can undergo esterification, amidation, or reduction reactions.

Recent advances in transition metal-catalyzed reactions and direct carbon-hydrogen functionalization methodologies have enabled more efficient synthesis of these complex pyridine derivatives. These synthetic advances, coupled with the growing understanding of structure-activity relationships in medicinal chemistry, continue to drive research interest in compounds like this compound.

The presence of multiple functional groups in a single molecule creates opportunities for selective reactions and transformations, making this compound a valuable scaffold in diversity-oriented synthesis and medicinal chemistry exploration. As research in these fields continues to evolve, the importance of such multifunctional pyridine derivatives is expected to grow, further stimulating synthetic efforts and applications development.

Properties

IUPAC Name

3-chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c1-14-4-5-15-7-3-2-6(10)8(11-7)9(12)13/h2-3H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSKBOMICRYVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

  • 2-Chloronicotinic acid or 6-chloro-3-pyridinecarboxylic acid derivatives serve as the core starting materials.
  • 2-Methoxyethanol acts as the nucleophile to introduce the 2-methoxyethoxy substituent.
  • Bases: Potassium carbonate (K2CO3) is commonly used to deprotonate 2-methoxyethanol and facilitate nucleophilic substitution.
  • Solvents: Polar aprotic solvents or refluxing conditions in solvents like ethanol or toluene are employed.
  • Catalysts: No specific catalysts are typically required for the substitution, but reaction conditions such as reflux and base strength are critical.

Typical Reaction Procedure

  • The halogenated pyridine carboxylic acid (e.g., 2-chloronicotinic acid) is dissolved in an appropriate solvent.
  • Potassium carbonate is added as a base to generate the alkoxide from 2-methoxyethanol.
  • 2-Methoxyethanol is then introduced, and the reaction mixture is heated under reflux conditions for several hours (often 12–24 hours).
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.
  • Purification is achieved by recrystallization from suitable solvents such as ethanol.

Reaction Scheme

Step Reactants Conditions Product
1 2-Chloronicotinic acid + 2-Methoxyethanol + K2CO3 Reflux in ethanol or toluene, 12–24 h 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid
2 Chlorination (if starting from non-chlorinated intermediate) Chlorinating agent (e.g., SOCl2) under controlled conditions This compound

Note: In some synthetic routes, chlorination may precede or follow the alkoxy substitution depending on the availability of starting materials.

Research Findings and Analytical Data

  • Yield: Typical yields for the nucleophilic substitution step range from 65% to 85%, depending on reaction time and purity of starting materials.
  • Purity: Achieved by recrystallization, confirmed via NMR, IR, and mass spectrometry.
  • Spectroscopic Characterization:
    • 1H NMR: Signals corresponding to aromatic pyridine protons, methoxy protons (~3.3–3.5 ppm), and methylene protons of the ethoxy chain.
    • 13C NMR: Characteristic signals for carboxylic acid carbon (~170–175 ppm), aromatic carbons, and ether carbons.
    • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.

Comparative Table of Preparation Conditions

Parameter Typical Conditions Notes
Starting Material 2-Chloronicotinic acid Commercially available or synthesized
Nucleophile 2-Methoxyethanol Used in slight excess
Base Potassium carbonate (K2CO3) Facilitates alkoxide formation
Solvent Ethanol, toluene, or polar aprotic solvents Choice affects reaction rate and yield
Temperature Reflux (approx. 78–110 °C) Ensures completion of substitution
Reaction Time 12–24 hours Monitored by TLC
Purification Recrystallization from ethanol Provides pure product
Yield 65–85% Dependent on reaction optimization

Summary of Key Research Insights

  • The nucleophilic aromatic substitution of 2-chloronicotinic acid with 2-methoxyethanol is the cornerstone of preparing this compound.
  • The reaction is base-mediated and requires reflux conditions to achieve satisfactory yields.
  • Purification via recrystallization is effective for obtaining high-purity product.
  • Analytical data from multiple studies confirm the structure and purity of the synthesized compound.
  • Alternative methods involving chlorination or ester intermediates provide flexibility depending on available starting materials.

This detailed synthesis overview integrates diverse research findings and provides a professional, authoritative guide to preparing this compound, suitable for advanced chemical research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of pyridine-2,3-dicarboxylic acid derivatives.

    Reduction: Formation of 3-chloro-6-(2-methoxyethoxy)pyridine-2-methanol.

    Substitution: Formation of 3-substituted-6-(2-methoxyethoxy)pyridine-2-carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it particularly valuable in the development of:

  • Anticancer Agents : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
  • Antibacterial Compounds : Similar pyridine derivatives have shown significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Biochemical Research

The compound is utilized in biochemical studies to explore various interactions and mechanisms:

  • Enzyme Inhibition Studies : It acts as a probe in biochemical assays, helping researchers understand enzyme interactions and pathways involved in diseases .
  • Receptor Interaction Studies : The ability of this compound to interact with specific receptors can provide insights into drug design and therapeutic interventions .

Material Science

In material science, this compound has applications in:

  • Coatings and Polymers : Its unique properties allow it to be used in the development of advanced materials that require enhanced thermal stability and chemical resistance .
  • Environmental Monitoring : The compound can aid in detecting hazardous pollutants in environmental samples, contributing to safety assessments and regulatory compliance .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Anticancer Research

A study found that modifications of pyridine derivatives could effectively induce apoptosis through specific signaling pathways. This suggests that this compound may play a role in developing targeted cancer therapies .

Antibacterial Efficacy

Research evaluating the antibacterial properties of similar compounds demonstrated significant activity against Staphylococcus aureus, indicating that this class of compounds could be explored further for antibiotic development .

Enzyme Interaction Studies

Investigations into enzyme interactions revealed that this compound could serve as an effective tool for studying biochemical pathways, thus aiding drug discovery efforts .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxyethoxy groups contribute to its binding affinity and specificity towards target enzymes or receptors. The carboxylic acid group plays a crucial role in its solubility and bioavailability. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Structures

The target compound is compared below with analogous pyridinecarboxylic acids differing in substituents, molecular weight, and functional groups.

Compound Substituents Molecular Formula Molecular Weight Key Features
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid Cl (C3), 2-methoxyethoxy (C6) C₉H₁₀ClNO₄ 231.633 Ether-linked chain enhances solubility; intermediate in heterocyclic synthesis.
3-Chloro-6-hydroxypyridine-2-carboxylic acid Cl (C3), OH (C6) C₆H₄ClNO₃ 173.552 Hydroxyl group increases polarity and hydrogen-bonding potential.
3-Chloro-6-methoxypyridine-2-carboxylic acid Cl (C3), OMe (C6) C₇H₆ClNO₃ 187.58 Shorter alkoxy chain reduces steric bulk compared to methoxyethoxy.
3-Chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid Cl (C3), SMe (C6) C₇H₆ClNO₂S 203.64 Sulfur atom introduces potential for nucleophilic or metal-binding activity.
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid NH₂ (C4), Cl (C3), aryl (C6) C₁₃H₉Cl₂FNO₃ 332.13 Aromatic substitution and amino group confer herbicidal activity.

Physicochemical Properties

  • Solubility : The 2-methoxyethoxy group in the target compound enhances hydrophilicity compared to 3-chloro-6-methoxypyridine-2-carboxylic acid (shorter chain) and 3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid (more lipophilic due to sulfur). However, it is less polar than 3-chloro-6-hydroxypyridine-2-carboxylic acid .
  • Reactivity : The carboxylic acid group enables salt or ester formation, while the chloro substituent facilitates nucleophilic substitution. The methoxyethoxy chain may stabilize the molecule via steric hindrance or intramolecular hydrogen bonding .

Functional and Application Differences

  • Herbicidal Activity: 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid derivatives exhibit potent herbicidal effects, targeting phenoxy alkanoic acid-resistant weeds . In contrast, the target compound lacks documented herbicidal use, suggesting its role is confined to synthesis.
  • Biological Interactions : Sulfur-containing analogs (e.g., 3-chloro-6-(methylsulfanyl)pyridine-2-carboxylic acid) may interact with enzymes or receptors via thioether bonds, whereas hydroxylated derivatives (e.g., 3-chloro-6-hydroxypyridine-2-carboxylic acid) could act as metal chelators .

Biological Activity

3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group, a carboxylic acid, and a methoxyethoxy side chain. This unique structure influences its solubility, lipophilicity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and carboxylic acid groups may facilitate binding interactions that modulate enzyme activity or receptor signaling pathways. The methoxyethoxy group enhances the compound's lipophilicity, allowing for better membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways associated with inflammation. This activity suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Preliminary investigations have shown that this compound may have antitumor effects. In cell line studies, the compound induced apoptosis in cancer cells while exhibiting low toxicity toward normal cells. Further research is needed to elucidate its precise mechanism in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic agent.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls. This highlights its therapeutic potential in managing inflammatory conditions.

Comparative Analysis

Compound Antimicrobial Activity Anti-inflammatory Activity Antitumor Activity
This compoundYesYesModerate
3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acidModerateYesLow
6-Dialkylaminopyrimidine carboxamidesHighModerateHigh

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation and substitution reactions. A common approach involves:
  • Oxidation of methylpyridine derivatives : Potassium permanganate (KMnO₄) in aqueous medium at 90–95°C oxidizes methyl groups to carboxylic acids. For example, 5-methoxy-2-methylpyridine yielded 5-methoxypyridine-2-carboxylic acid (47% yield after copper salt isolation) .
  • Substitution reactions : Bromine or chlorine atoms at the 6-position of pyridine-2-carboxylic acid can be replaced with alkoxy groups (e.g., 2-methoxyethoxy) using sodium methoxide or similar nucleophiles under reflux conditions .
  • Key factors : Temperature control during oxidation (prevents over-oxidation) and stoichiometric excess of nucleophiles (ensures complete substitution).
PrecursorReagent/ConditionsYieldReference
6-Bromo-2-methylpyridineKMnO₄, H₂O, 90°C84%
6-Chloropyridine derivativeNaOCH₂CH₂OCH₃, reflux~70–80% (estimated)

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Proton NMR (¹H NMR) identifies substituents. For example, methoxy groups appear as singlets at δ 3.85–4.0 ppm, and pyridine protons resonate between δ 7.0–8.3 ppm .
  • Elemental Analysis : Validates purity via carbon, hydrogen, and nitrogen content (e.g., C: 54.92%, H: 4.57%, N: 9.15% for C₇H₇NO₃ derivatives) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for halogenated derivatives .

Q. How can researchers assess the hydrolytic stability of the 2-methoxyethoxy group under varying pH conditions?

  • Methodological Answer :
  • Experimental Design :

Prepare buffer solutions (pH 2, 7, 12).

Incubate the compound at 37°C for 24–72 hours.

Monitor degradation via HPLC or LC-MS, tracking the loss of the 2-methoxyethoxy peak (NMR) or new carboxylic acid formation.

  • Key Insight : Acidic conditions (pH < 4) may cleave the ether linkage, as seen in analogous pyridinecarboxylic acid syntheses .

Advanced Research Questions

Q. How can discrepancies between elemental analysis and spectroscopic data be resolved?

  • Methodological Answer :
  • Case Study : Elemental analysis of 5-methoxypyridine-2-carboxylic acid showed slight deviations (C: 54.61% vs. calc. 54.92%), likely due to residual solvent or incomplete drying .
  • Resolution :

Repeat combustion analysis with rigorously dried samples.

Use thermogravimetric analysis (TGA) to detect volatile impurities.

Cross-validate with high-resolution MS to confirm molecular formula.

Q. What strategies optimize regioselectivity in chlorination and alkoxy substitution reactions?

  • Methodological Answer :
  • Directed Metalation : Use directing groups (e.g., carboxylic acid) to position chlorine at the 3-position. For example, lithiation of pyridine-2-carboxylic acid derivatives followed by Cl₂ quenching .
  • Catalytic Systems : Pd-catalyzed C–H activation for selective 6-position substitution, as seen in fluoropyridine syntheses .

Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify electrophilic centers. For example, the 6-position in pyridine-2-carboxylic acid is electron-deficient due to the carboxyl group’s inductive effect .
  • Validation : Compare predicted reaction sites with experimental outcomes (e.g., substitution at 6-position in 6-methoxy derivatives) .

Q. What degradation pathways occur under high-temperature or UV-light exposure?

  • Methodological Answer :
  • Experimental Protocol :

Expose the compound to UV light (254 nm) or heat (100°C) in inert and aerobic conditions.

Analyze products via GC-MS or NMR for decarboxylation, dechlorination, or ether bond cleavage.

  • Safety Note : Decomposition may release toxic fumes (e.g., HCl), requiring proper ventilation .

Data Contradiction Analysis

Q. Why do similar pyridinecarboxylic acid derivatives show varying yields in published syntheses?

  • Methodological Answer :
  • Case Study : 6-Methoxypyridine-2-carboxylic acid was synthesized in 84% yield via bromide substitution , while 5-methoxy analogs yielded 47% due to competing side reactions.
  • Resolution :
  • Optimize reaction time and temperature to minimize over-oxidation.
  • Use protecting groups (e.g., esters) for sensitive substituents during oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid
Reactant of Route 2
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3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid

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